Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyanoacetyl compounds with suitable aldehydes and amines under basic conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple cyano groups allows for strong interactions with nucleophilic sites in biological molecules, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares a similar pyridine core structure but lacks the dicyanomethylidene group.
2-dicyanomethylidene-1,2-dihydropyridine-3-carbonitrile: Similar in structure but with different substitution patterns on the pyridine ring.
Uniqueness
Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate is unique due to the presence of both cyano and dicyanomethylidene groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of advanced materials .
Properties
Molecular Formula |
C12H8N4O2 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N4O2/c1-7-3-9(12(17)18-2)10(6-15)11(16-7)8(4-13)5-14/h3,16H,1-2H3 |
InChI Key |
HSCJUZXIPZOFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C(C#N)C#N)N1)C#N)C(=O)OC |
Origin of Product |
United States |
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